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Compound of Interest

Compound Name: IMP-1710

Cat. No.: B3025724 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed methodologies for quantifying the target engagement

of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1

(UCHL1). The following protocols are designed to enable researchers to accurately measure

the interaction of IMP-1710 with its target in both biochemical and cellular contexts.

IMP-1710 is distinguished by an alkyne moiety, rendering it a versatile chemical probe for "click

chemistry" applications. This feature allows for the covalent attachment of reporter tags,

facilitating downstream detection and quantification through various analytical methods.

Summary of Quantitative Data
The following tables summarize the key quantitative parameters of IMP-1710 and its related

compounds, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Potency of UCHL1 Inhibitors
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Compound Target Assay Type IC50 (nM) Notes

IMP-1710 UCHL1
Fluorescence

Polarization
38[1][2][3][4][5]

A potent, alkyne-

tagged covalent

inhibitor.

Parent

Compound 1
UCHL1

Fluorescence

Polarization
90[2][6]

The parent

scaffold from

which IMP-1710

was derived.

IMP-1711 UCHL1
Fluorescence

Polarization
>38,000

(R)-enantiomer

of the parent

compound;

serves as a

negative control.

[2][6]

Table 2: Cellular Activity and Target Engagement of IMP-1710

Parameter Cell Type Assay Type Value (nM) Notes

Target Saturation HEK293
In-gel

Fluorescence
~130[2][6]

Concentration at

which IMP-1710

labeling of

UCHL1 appears

saturated.

FMT Inhibition

IC50

Primary Human

Lung Fibroblasts

Phenotypic

Assay
740[1][4][7][8]

Inhibition of TGF-

β1-induced

fibroblast-to-

myofibroblast

transition.

Signaling Pathway and Mechanism of Action
IMP-1710 is a covalent inhibitor that stereoselectively labels the catalytic cysteine residue

(Cys90) within the active site of the deubiquitylating enzyme (DUB) UCHL1.[2][6][9][10] By
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covalently modifying its target, IMP-1710 effectively blocks the enzymatic activity of UCHL1,

preventing the cleavage of ubiquitin from its substrates. The presence of a terminal alkyne

group on the inhibitor allows for its detection and quantification via Copper(I)-catalyzed Azide-

Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".

IMP-1710 Mechanism of Action

IMP-1710
(Alkyne Probe)

UCHL1 Enzyme
(Active Site Cysteine)

Covalent
Modification

IMP-1710-UCHL1
Covalent Complex

(Inactive)

Deubiquitination

Catalyzes

Inhibits

Ubiquitinated
Substrate

Free Ubiquitin + Substrate
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Click to download full resolution via product page

Caption: Covalent inhibition of UCHL1 by IMP-1710.

Experimental Protocols
Protocol 1: In-Cell Target Engagement using Click
Chemistry and In-Gel Fluorescence
This protocol describes how to determine the extent of UCHL1 labeling by IMP-1710 in intact

cells using a fluorescent reporter.

In-Gel Fluorescence Workflow

1. Treat intact cells
with IMP-1710

2. Lyse cells

3. Perform CuAAC (Click Reaction)
with Azide-Fluorophore

4. Separate proteins
by SDS-PAGE

5. Scan gel for
in-gel fluorescence

6. Quantify band intensity
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Caption: Workflow for in-gel fluorescence analysis.

Materials:

HEK293 cells (or other cell line expressing UCHL1)

IMP-1710 (alkyne probe)

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Azide-fluorophore (e.g., TAMRA-azide)

CuAAC reaction components:

Tris(2-carboxyethyl)phosphine (TCEP)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Copper(II) sulfate (CuSO4)

SDS-PAGE reagents

Fluorescence gel scanner

Procedure:

Cell Treatment: Plate HEK293 cells and grow to 80-90% confluency. Treat the cells with

varying concentrations of IMP-1710 (e.g., 0-1000 nM) for 1 hour at 37°C.

Cell Lysis: Aspirate the media, wash cells with cold PBS, and lyse the cells on ice using Lysis

Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15

minutes at 4°C. Determine the protein concentration of the supernatant.

Click Reaction (CuAAC):

In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry

reagents.
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Add TCEP (final concentration 1 mM).

Add azide-fluorophore (final concentration 100 µM).

Add TBTA (final concentration 100 µM).

Initiate the reaction by adding CuSO4 (final concentration 1 mM).

Incubate for 1 hour at room temperature, protected from light.

Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone and

incubating at -20°C for 30 minutes. Centrifuge to pellet the protein, discard the supernatant,

and air-dry the pellet.

SDS-PAGE: Resuspend the protein pellet in 1x SDS-PAGE loading buffer. Separate the

proteins on a polyacrylamide gel.

In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with excitation

and emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA).

Data Analysis: Quantify the fluorescence intensity of the band corresponding to UCHL1 (~25

kDa). Plot the intensity as a function of IMP-1710 concentration to determine the

concentration-dependent target engagement.

Protocol 2: Competitive Activity-Based Protein Profiling
(ABPP)
This protocol quantifies target engagement by measuring the ability of an unlabeled compound

to compete with IMP-1710 for binding to UCHL1.
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Competitive ABPP Workflow

1. Pre-treat cells with
unlabeled inhibitor

2. Add IMP-1710 (alkyne probe)
for a short duration

3. Lyse cells and perform
Click Reaction with Azide-Biotin

4. Enrich biotinylated proteins
with Streptavidin beads

5. Elute and analyze by
Immunoblotting for UCHL1

6. Quantify signal reduction

Click to download full resolution via product page

Caption: Workflow for competitive ABPP analysis.

Materials:

Unlabeled inhibitor of interest

IMP-1710 (alkyne probe)

Azide-Biotin conjugate
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Streptavidin-agarose beads

Wash Buffers (e.g., PBS with 0.1% SDS)

Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

Anti-UCHL1 antibody

Western blot reagents and imaging system

Procedure:

Cell Treatment: Treat cells with the unlabeled inhibitor at various concentrations for 1 hour.

Include a vehicle control.

Probe Labeling: Add a low concentration of IMP-1710 (e.g., 20-50 nM) to the cells and

incubate for an additional 10-15 minutes. This concentration should be below the saturation

level to allow for competition.[2]

Lysis and Click Reaction: Lyse the cells and perform the CuAAC reaction as described in

Protocol 1, but using an Azide-Biotin conjugate instead of a fluorophore.

Enrichment of Labeled Proteins:

Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C with

rotation to capture the IMP-1710-labeled proteins.

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

Elution and Immunoblotting:

Elute the captured proteins from the beads by boiling in Elution Buffer.

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody against UCHL1, followed by an appropriate

HRP-conjugated secondary antibody.
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Data Analysis: Detect the signal using a chemiluminescence imager. Quantify the band

intensity for UCHL1. A decrease in the UCHL1 signal in the inhibitor-treated samples

compared to the vehicle control indicates target engagement by the unlabeled compound.

Protocol 3: Biochemical Fluorescence Polarization (FP)
Assay for IC50 Determination
This protocol is an in vitro method to determine the potency (IC50) of inhibitors against purified

UCHL1 enzyme.

Principle: The assay measures the change in polarization of fluorescently labeled ubiquitin (Ub-

probe). When the small Ub-probe is free in solution, it tumbles rapidly, resulting in low

fluorescence polarization. When bound by the larger UCHL1 enzyme, its tumbling slows,

leading to high polarization. An inhibitor that prevents this binding will result in a low

polarization signal.

Materials:

Recombinant human UCHL1 enzyme

Fluorescently labeled ubiquitin probe (e.g., Ub-Lys-TAMRA)

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

IMP-1710 or other test compounds

384-well black, low-volume plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Pre-incubation: Pre-incubate the UCHL1 enzyme with a serial dilution of IMP-1710 (or other

inhibitors) for 30 minutes at room temperature in the assay buffer. This allows for the

covalent interaction to proceed.

Reaction Initiation: Add the Ub-Lys-TAMRA probe to each well to initiate the binding reaction.
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Incubation: Incubate the plate for an additional 30-60 minutes at room temperature,

protected from light.

Measurement: Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

The data will be in millipolarization units (mP).

Normalize the data with "no enzyme" (low control) and "enzyme + probe without inhibitor"

(high control).

Plot the normalized data against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the

concentration of inhibitor required to reduce the polarization signal by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. pubs.acs.org [pubs.acs.org]

3. Probe IMP-1710 | Chemical Probes Portal [chemicalprobes.org]

4. caymanchem.com [caymanchem.com]

5. IMP-1710 Supplier | CAS 2383117-96-0 | AOBIOUS [aobious.com]

6. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the
Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

7. medkoo.com [medkoo.com]

8. biocompare.com [biocompare.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3025724?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/imp-1710.html
https://pubs.acs.org/doi/10.1021/jacs.0c04527
https://www.chemicalprobes.org/imp-1710
https://www.caymanchem.com/product/31391/imp-1710
https://aobious.com/aobious/ubiquitin-activating-enzyme/41988-imp-1710.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7366380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7366380/
https://www.medkoo.com/products/44446
https://www.biocompare.com/11119-Chemicals-and-Reagents/20149272-IMP-1710/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the
Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. chemrxiv.org [chemrxiv.org]

To cite this document: BenchChem. [Application Notes and Protocols for Quantifying IMP-
1710 Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025724#techniques-for-quantifying-imp-1710-
target-engagement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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